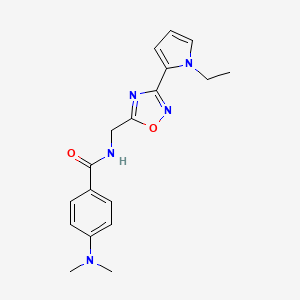
Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate” could not be found.Chemical Reactions Analysis
Pyrimidines undergo a variety of reactions. For example, 2-aminopyrimidine derivatives were reported for their possible inhibitory effects against immune-induced nitric oxide generation .Scientific Research Applications
Synthesis of Potential Anticancer Agents
Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate has been explored for its utility in synthesizing potential anticancer agents. Research indicates that its derivatives, particularly pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, have shown effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, highlighting its potential as a scaffold for anticancer drugs (C. Temple et al., 1983).
Development of Pyrrolo[1,2-a]pyridine and Pyrimido[2,1-d]1,2,3,5-tetrazine Derivatives
Another aspect of research involving this compound focuses on its reactivity with nitrilimines, leading to the synthesis of novel pyrrolo[1,2-a]pyridine and pyrimido[2,1-d]1,2,3,5-tetrazine derivatives. These compounds have been investigated for their potential applications in various fields, including medicinal chemistry (A. Awadallah & Jalal A. Zahra, 2008).
Isoxanthopterinacetates with Imine Structure
The compound has also been used in the synthesis of methyl and ethyl isoxanthopterin-6-acetates and their 4-amino analogues through a novel route, showcasing the unique existence of these compounds in the imine form. This research opens new pathways for the development of compounds with potential biological activity (Y. Iwanami, 1971).
Antitumor and Antihypertensive Agents
Further investigations have demonstrated the utility of this compound in the synthesis and evaluation of novel compounds with antitumor and antihypertensive activities. This includes the development of thiosemicarbazides, triazoles, Schiff bases, and other heterocyclic derivatives with promising pharmacological profiles (B. F. Abdel-Wahab et al., 2008).
Photophysical Properties of Thieno[2,3-b]pyridine Derivatives
The catalyzed synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates from this compound has opened new avenues for studying the spectral-fluorescent properties of these compounds. This research is significant for the development of materials with specific photophysical characteristics (O. V. Ershov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZICPHDUKRFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/structure/B2735256.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)
![4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B2735259.png)




![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2735271.png)
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)





